molecular formula C21H18ClFN2O2 B11315856 N-(2-chloro-6-fluorobenzyl)-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide

N-(2-chloro-6-fluorobenzyl)-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11315856
M. Wt: 384.8 g/mol
InChI Key: YLLCGMMVAMDKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorofluorophenyl group, a methoxyphenyl group, and a pyridinyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The chlorofluorophenyl group and the pyridinyl group are known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can be compared with other similar compounds, such as:

This compound’s unique combination of functional groups sets it apart from other similar compounds, providing distinct chemical and biological properties.

Properties

Molecular Formula

C21H18ClFN2O2

Molecular Weight

384.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-(3-methylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H18ClFN2O2/c1-15-6-4-7-16(12-15)27-14-21(26)25(20-10-2-3-11-24-20)13-17-18(22)8-5-9-19(17)23/h2-12H,13-14H2,1H3

InChI Key

YLLCGMMVAMDKNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.